molecular formula C21H24N2O4 B10792387 3-Desoxy-3-carboxamidonaltrexone

3-Desoxy-3-carboxamidonaltrexone

Cat. No.: B10792387
M. Wt: 368.4 g/mol
InChI Key: QAICPHMNUHNDMC-WUHBCXKYSA-N
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Preparation Methods

The synthesis of 3-desoxy-3-carboxamidonaltrexone involves several steps. The process starts with the precursor naltrexone, which undergoes a series of chemical reactions to introduce the carboxamido group and modify the furan ring. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3-desoxy-3-carboxamidonaltrexone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-carboxamide

InChI

InChI=1S/C21H24N2O4/c22-19(25)13-4-3-12-9-15-21(26)6-5-14(24)18-20(21,16(12)17(13)27-18)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,26H,1-2,5-10H2,(H2,22,25)/t15-,18+,20+,21-/m1/s1

InChI Key

QAICPHMNUHNDMC-WUHBCXKYSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)C(=O)N)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)C(=O)N)O5)O

Origin of Product

United States

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